Emakalim Matches Bimakalim and Substantially Outperforms Nicorandil in Human Coronary Artery Vasorelaxation
In a direct head-to-head comparison using isolated human coronary artery and human arteria mammaria preparations, the KATP channel openers bimakalim (EMD 52692), EMD 56431 (emakalim), and nicorandil were tested for vasorelaxant activity [1]. The potency order was clearly established as bimakalim = EMD 56431 >> nicorandil in both vessel types [1]. EMD 56431 and bimakalim were equipotent, while nicorandil—a clinically approved agent that combines KATP opening with guanylate cyclase activation—was substantially less potent [1]. This human tissue data directly addresses the translational relevance of emakalim for cardiovascular research.
| Evidence Dimension | Vasorelaxation potency ranking in human vasculature |
|---|---|
| Target Compound Data | EMD 56431 (emakalim): equipotent to bimakalim; potency order bimakalim = EMD 56431 >> nicorandil |
| Comparator Or Baseline | Bimakalim (EMD 52692): equipotent to emakalim; Nicorandil: substantially less potent (>> symbol indicating large-magnitude difference) |
| Quantified Difference | Equipotent with bimakalim; substantially more potent than nicorandil (magnitude: >>, i.e., large separation in concentration-response curves) |
| Conditions | Isolated human coronary artery rings and human arteria mammaria rings; K(+)-channel-opening activity assayed by vasorelaxation |
Why This Matters
Demonstrates that emakalim achieves vasorelaxation potency in human vascular tissue equivalent to the most potent benzopyran analogue tested (bimakalim) and far exceeding that of the clinically used dual-mechanism agent nicorandil, supporting its selection as a tool compound for human-relevant cardiovascular studies.
- [1] Bossaller C, Auch-Schwelk W, Rütten H, et al. Relaxation of human coronary artery and arteria mammaria by K(+)-channel openers. J Cardiovasc Pharmacol. 1992;20(Suppl 3):S13-S16. doi:10.1097/00005344-199206203-00004. PMID: 1282170. View Source
